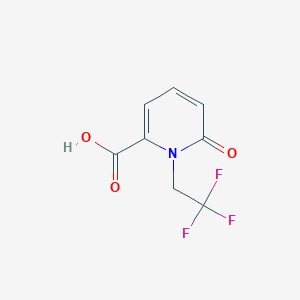

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-12-5(7(14)15)2-1-3-6(12)13/h1-3H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTMUSIOZIZXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801153909 | |

| Record name | 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439900-46-5 | |

| Record name | 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(2,2,2-trifluoroethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(2,2,2-trifluoroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801153909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a trifluoroethylating agent in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.

Scientific Research Applications

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, ring saturation, or functional group positioning. Below is a detailed analysis of key analogs based on similarity scores, synthetic routes, and physicochemical properties.

Pyridine-Based Analogs

Pyrimidine Derivatives

Substituent Variants

- Trifluoroethyl vs. Methyl/Trifluoromethyl : The trifluoroethyl group in the target compound provides greater steric bulk and stronger electron-withdrawing effects than methyl or trifluoromethyl groups. For example, 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 59864-31-2, similarity 0.79) lacks fluorine, resulting in lower metabolic resistance and reduced acidity .

Pharmacological and Industrial Relevance

- Drug Design: The compound’s fluorine atoms improve bioavailability and target affinity compared to non-fluorinated analogs like 6-Oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 19621-92-2, similarity 0.80) .

- Material Science : Fluorinated pyridines are used in polymer synthesis (e.g., anion-exchange membranes) due to their resistance to degradation .

Biological Activity

6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid (CAS No. 1247612-70-9) is a compound belonging to the dihydropyridine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H6F3NO3

- Molecular Weight : 221.13 g/mol

- IUPAC Name : 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylic acid

- Structural Formula : Chemical Structure

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit enzymes related to cancer cell proliferation.

- Receptor Binding : It may interact with receptors such as muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine derivatives. For example:

- Cytotoxicity Studies : In vitro assays indicated that this compound exhibits cytotoxic effects against various cancer cell lines. One study reported enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- NF-kB Pathway Inhibition : It has been shown to inhibit the IKKb pathway, which is crucial for NF-kB activation linked to chronic inflammation and cancer progression .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Cytotoxicity in FaDu cells | |

| Enzyme Inhibition | Potential IKKb inhibition | |

| Receptor Interaction | Binding to M3 muscarinic acetylcholine receptor |

Synthesis and Production

The synthesis of 6-Oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine derivatives typically involves:

- Starting Materials : Pyridine derivatives reacted with trifluoroethylating agents.

- Reaction Conditions : Moderate temperatures and solvents like dichloromethane or acetonitrile are commonly used.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-2-carboxylic acid, and what are their critical reaction parameters?

- Methodological Answer : The compound can be synthesized via cyclization of substituted pyridine precursors under acidic or basic conditions. For example, analogous dihydropyridine derivatives are synthesized by refluxing intermediates in ethanol/HCl mixtures (e.g., 67% yield reported for similar structures) . Key parameters include temperature control (reflux at ~80°C), solvent polarity, and stoichiometric ratios of trifluoroethylating agents. The trifluoroethyl group is typically introduced via nucleophilic substitution or alkylation steps, requiring anhydrous conditions to avoid hydrolysis .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish it from related analogs?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR and IR spectroscopy . For instance:

- ¹H NMR : Peaks at δ ~1.95 ppm (CH₃ groups in analogous compounds) and δ ~8.34 ppm (aromatic protons) are observed. The trifluoroethyl group’s CF₃ protons may appear as a quartet near δ ~3.5–4.5 ppm .

- IR : Strong carbonyl (C=O) stretches at ~1722–1631 cm⁻¹ and hydroxyl (OH) bands at ~3174 cm⁻¹ confirm the carboxylic acid and ketone moieties .

Q. What is the role of the trifluoroethyl group in modulating the compound’s physicochemical properties?

- Methodological Answer : The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to fluorine’s electron-withdrawing effects. Comparative studies with methyl or ethyl analogs show increased resistance to oxidative degradation, as seen in stability assays under accelerated conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production, particularly addressing low yields in cyclization steps?

- Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:

- Catalytic additives : Using Lewis acids (e.g., ZnCl₂) to stabilize transition states.

- Microwave-assisted synthesis : Reduces reaction time and improves purity (e.g., 15-minute cycles vs. 1-hour reflux) .

- In situ monitoring : Employ HPLC or TLC to track intermediate formation and adjust reagent ratios dynamically .

Q. How do conflicting spectral data (e.g., NMR shifts) between batches arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from solvent polarity , pH-dependent tautomerism , or residual impurities. For example:

- Tautomerism : The dihydropyridine ring exists in keto-enol equilibrium, shifting NMR peaks. Use DMSO-d₆ (polar aprotic solvent) to stabilize the keto form .

- Impurity profiling : Combine LC-MS with high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., hydrolyzed esters or unreacted intermediates) .

Q. What computational methods are suitable for predicting the compound’s binding affinity in enzyme inhibition studies?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling are effective. For example:

- Docking : Parameterize the trifluoroethyl group’s van der Waals radii to account for fluorine’s size and electronegativity.

- QSAR : Use descriptors like polar surface area (PSA) and H-bond donor/acceptor counts to correlate with experimental IC₅₀ values from kinase assays .

Q. How can researchers validate the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer : Conduct accelerated stability studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.